
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide
説明
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide, also known as CPI-455, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPI-455 belongs to the class of indolinone-based inhibitors that target the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular disorders.
科学的研究の応用
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where this compound has shown promising results as a BET inhibitor. BET inhibitors have been shown to suppress the expression of oncogenes, leading to the inhibition of tumor growth. This compound has been tested in preclinical models of various cancers, including acute myeloid leukemia, multiple myeloma, and prostate cancer, and has demonstrated potent antitumor activity (Ciceri et al., 2014; Delmore et al., 2011; Filippakopoulos et al., 2010).
作用機序
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide works by inhibiting the binding of BET proteins to acetylated histones, which are crucial for the regulation of gene expression. BET proteins contain two bromodomains that recognize acetylated lysine residues on histones, allowing them to recruit transcriptional machinery to specific genes. This compound binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and leading to the suppression of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of cancer. In addition, this compound has been reported to have anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines, such as TNF-α and IL-6 (Delmore et al., 2011). This compound has also been shown to improve glucose metabolism in obese mice by increasing insulin sensitivity and reducing hepatic glucose production (Belkina et al., 2016).
実験室実験の利点と制限
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins. This compound has been shown to be more potent than other BET inhibitors, such as JQ1, in preclinical models of cancer (Ciceri et al., 2014). However, this compound has some limitations, including its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. In addition, this compound has a short half-life in the bloodstream, which may limit its therapeutic efficacy.
将来の方向性
There are several future directions for the research on 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide. One potential avenue is the development of more potent and selective BET inhibitors based on the indolinone scaffold. Another direction is the investigation of the combination therapy of this compound with other anticancer agents to enhance its therapeutic efficacy. Furthermore, the development of this compound analogs with improved pharmacokinetic properties may lead to the development of more effective drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. The synthesis method of this compound involves several steps, and the final product is obtained as a white powder with high purity. This compound works by inhibiting the binding of BET proteins to acetylated histones, leading to the suppression of gene expression. This compound has several advantages for lab experiments, including its high potency and selectivity for BET proteins. However, this compound has some limitations, including its poor solubility in aqueous solutions and short half-life in the bloodstream. There are several future directions for the research on this compound, including the development of more potent and selective BET inhibitors and investigation of combination therapy with other anticancer agents.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-16-6-1-13(2-7-16)11-19(24)22-17-8-5-14-9-10-23(18(14)12-17)20(25)15-3-4-15/h1-2,5-8,12,15H,3-4,9-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLABLQJXCKDKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-([1,1'-biphenyl]-2-yl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B3402467.png)

![2-(2-chlorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B3402477.png)
![2-(2-Fluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B3402478.png)

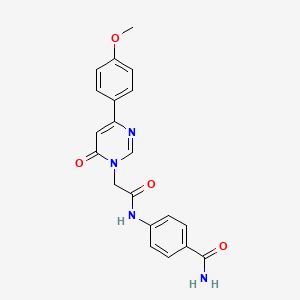
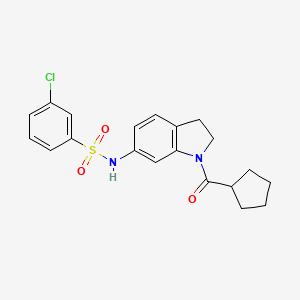
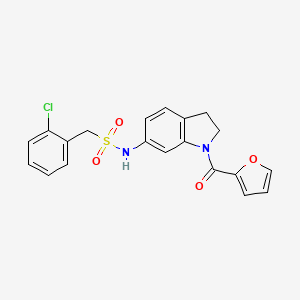
![N-(5-chloro-2-methoxyphenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402522.png)
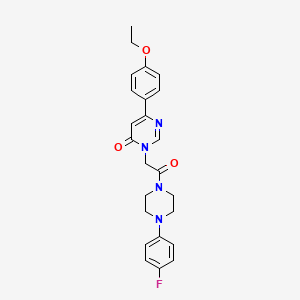
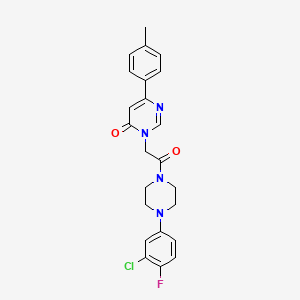
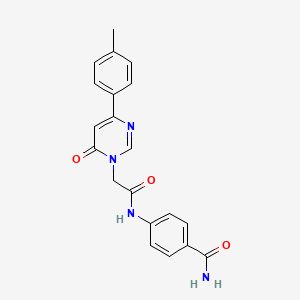

![2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3402564.png)